N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Description
N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiazolidinone ring, and an oxolan-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S/c19-16(8-10-17-9-4-12-23(17,20)21)18(14-5-1-2-6-14)13-15-7-3-11-22-15/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAYNMHGXPAVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2CCCO2)C(=O)CCN3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under oxidative conditions to form the 1,2-thiazolidin-2-one structure.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Incorporation of the Oxolan-2-ylmethyl Group: This step involves the reaction of the intermediate with oxolan-2-ylmethyl halides under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and oxolan-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring may play a crucial role in binding to these targets, while the cyclopentyl and oxolan-2-ylmethyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
- N-(oxolan-2-ylmethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
Uniqueness
N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the cyclopentyl and oxolan-2-ylmethyl groups in the same molecule is particularly noteworthy, as it may enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
